5-chloro-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide
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Overview
Description
Scientific Research Applications
Synthetic Chemistry and Novel Compounds : The synthesis and characterization of novel compounds, such as derivatives of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid, have demonstrated significant antioxidant activity, surpassing that of well-known antioxidants like ascorbic acid. This research avenue emphasizes the potential of chloro-substituted compounds in developing new antioxidants (I. Tumosienė et al., 2019).
Antimicrobial and Anticancer Properties : Research into compounds with structural similarities, such as 1,3,4-oxadiazole and thiophene derivatives, has shown promising antimicrobial and anticancer properties. These compounds, through elaborate synthetic pathways, have been evaluated for their biological activities, offering insights into designing novel therapeutic agents with potential application in treating various microbial infections and cancer types (Salahuddin et al., 2014).
Anti-Inflammatory and Analgesic Research : The development of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from natural products has shown considerable anti-inflammatory and analgesic activities. This line of research underscores the importance of heterocyclic compounds in discovering new medications that can effectively manage pain and inflammation with high selectivity towards COX-2 inhibition (A. Abu‐Hashem et al., 2020).
Antitubercular Activity : Another facet of research involves synthesizing novel compounds, such as 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides, and evaluating their antitubercular activity. This research highlights the critical role of structural modifications in enhancing the efficacy of compounds against Mycobacterium tuberculosis, pointing towards new avenues in tuberculosis treatment (Sandeep Kumar Marvadi et al., 2020).
Mechanism of Action
Target of Action
The compound contains structural elements such as a benzodioxin ring, an oxadiazole ring, and a thiophene ring. These structures are often found in bioactive compounds and can interact with various biological targets. Without specific studies, it’s hard to identify the exact targets of this compound .
Mode of Action
The mode of action would depend on the specific targets of the compound. For example, compounds containing a benzodioxin ring or a thiophene ring can interact with enzymes or receptors, altering their function .
Biochemical Pathways
Without specific studies, it’s hard to determine the exact biochemical pathways this compound affects. Compounds with similar structures have been found to possess various biological activities, such as antiviral, anti-inflammatory, and anticancer activities .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure and the biological system it interacts with. Without specific studies, it’s hard to outline the ADME properties of this compound .
Action Environment
Environmental factors such as temperature, pH, and the presence of other compounds can influence the action, efficacy, and stability of a compound. Without specific studies, it’s hard to discuss how these factors influence this compound .
Properties
IUPAC Name |
5-chloro-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN3O4S/c16-12-4-3-11(24-12)13(20)17-15-19-18-14(23-15)8-1-2-9-10(7-8)22-6-5-21-9/h1-4,7H,5-6H2,(H,17,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVZFVXTWFXZPOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3=NN=C(O3)NC(=O)C4=CC=C(S4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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